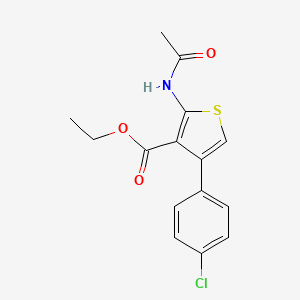

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate is a synthetic thiophene derivative featuring a 4-chlorophenyl group at position 4, an ethyl ester at position 3, and an acetylamino substituent at position 2. The acetyl group enhances lipophilicity and may improve metabolic stability compared to the unmodified amino derivative.

Key structural attributes of the compound include:

- 4-Chlorophenyl group: Imparts hydrophobicity and electron-withdrawing effects, commonly leveraged in drug design for enhanced target binding.

- Ethyl ester: Increases solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name |

ethyl 2-acetamido-4-(4-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-3-20-15(19)13-12(8-21-14(13)17-9(2)18)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMHSRRACZUPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.79 g/mol. The compound features a thiophene ring substituted with an acetylamino group and a chlorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : Starting from commercially available precursors, the thiophene structure is constructed using methods such as cyclization reactions.

- Acetylation : The introduction of the acetylamino group is achieved through acetylation reactions, often using acetic anhydride or acetyl chloride.

- Esterification : The final step involves esterification to form the ethyl ester derivative.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable anticancer activities. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cell Viability Assays : In vitro assays using human lung adenocarcinoma (A549) cells revealed that the compound significantly reduced cell viability compared to control groups. For instance, at a concentration of 100 µM, the compound reduced A549 cell viability to approximately 64%, indicating substantial cytotoxicity .

- Mechanism of Action : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest, although detailed mechanisms remain under investigation.

Other Pharmacological Activities

In addition to its anticancer properties, this compound has shown potential in other areas:

Case Studies

- Study on Anticancer Activity :

- Comparative Analysis :

Data Summary

| Compound | Activity | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Anticancer | 64 | Significant reduction in A549 viability |

| Similar Thiophene Derivative | Antimicrobial | N/A | Effective against multiple bacterial strains |

| Halogenated Thiophenes | Anticancer | Varies | Enhanced activity with electron-withdrawing groups |

Scientific Research Applications

Chemical Profile

- Molecular Formula : C13H12ClNO2S

- Molecular Weight : 281.75 g/mol

- CAS Number : 65234-09-5

Biological Activities

-

Anti-Hyperlipidemic Properties

Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate has been identified as an anti-hyperlipidemic agent. Studies suggest that derivatives of this compound can influence lipid metabolism, making them potential candidates for treating hyperlipidemia and related cardiovascular diseases . -

Mechanism of Action

The presence of the chlorophenyl group is believed to enhance the compound's bioactivity by improving its binding affinity to biological targets involved in lipid metabolism. Interaction studies have employed molecular docking and biochemical assays to evaluate how well the compound interacts with specific enzymes and receptors . -

Antioxidant Activity

Some derivatives of this compound have shown antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that modifications to its structure can enhance these antioxidant effects, making it a versatile candidate for further pharmacological exploration .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (e.g., Cyanoacetyl, Chloroacetyl): Cyanoacetyl derivatives (e.g., CAS 547706-71-8) exhibit enhanced stability due to the electron-withdrawing cyano group, which may slow hydrolysis or enzymatic degradation .

- Bulkier Substituents (e.g., 4-Methoxyphenoxyacetyl): Increased steric hindrance may reduce binding affinity to biological targets but improve selectivity .

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction serves as the cornerstone for synthesizing the thiophene scaffold. This three-component condensation involves a ketone, an activated nitrile, and elemental sulfur under basic conditions. For Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate, the ketone precursor is typically 4-chlorophenylacetone, while ethyl cyanoacetate acts as the nitrile source. Morpholine or diethylamine catalyzes the reaction, with ethanol or toluene as solvents. Microwave-assisted synthesis (160 W, 20 minutes) has emerged as an efficient alternative to traditional reflux, reducing reaction times from hours to minutes.

Reaction Conditions:

-

Catalyst: Morpholine (0.8 equiv) or diethylamine (0.29–0.33 mL per 1 g substrate).

-

Temperature: Reflux (78–110°C) or microwave irradiation (160 W).

Post-reaction workup involves filtration through basic alumina to remove sulfur residues, followed by column chromatography (heptane:ethyl acetate gradient) to isolate the thiophene intermediate.

Functionalization of the Thiophene Core

After forming the thiophene ring, the 2-amino group is introduced via nucleophilic substitution or condensation. Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is acetylated using acetic anhydride or acetyl chloride in dichloromethane (DCM) under inert conditions.

Acetylation Protocol:

-

Reagents: Acetic anhydride (1.1 equiv), triethylamine (1.5 equiv).

-

Solvent: DCM (10 mL per 1 mmol substrate).

The product is purified via recrystallization from ethanol, yielding white crystalline solids with melting points between 111–113°C.

Optimization of Reaction Parameters

Solvent and Catalyst Effects

Solvent polarity profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in acetylation steps, while toluene improves Gewald reaction yields by facilitating sulfur dissolution. Catalyst choice also affects kinetics: morpholine accelerates thiophene formation compared to diethylamine, as evidenced by 79% vs. 68% yields in comparative studies.

Table 1: Solvent and Catalyst Impact on Gewald Reaction Yield

| Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Ethanol | Diethylamine | Reflux | 68 |

| Toluene | Morpholine | Microwave | 79 |

| DMF | Morpholine | Reflux | 72 |

Temperature and Time Considerations

Microwave irradiation reduces reaction times from 5–6 hours to 20 minutes without compromising yield. Traditional reflux methods remain viable for large-scale synthesis but require stringent temperature control to prevent side reactions like over-acetylation.

Characterization and Quality Control

Spectroscopic Analysis

Fourier-transform infrared (FT-IR) spectroscopy confirms successful acetylation via N-H stretch absorption at 3256–3456 cm⁻¹ and C=O peaks at 1649–1663 cm⁻¹. Nuclear magnetic resonance (NMR) spectra provide structural validation:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures ≥95% purity. Retention times range from 5.99 to 6.5 minutes under gradient elution.

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

Microwave methods achieve comparable yields (79%) to traditional reflux (75–78%) but with 80% shorter reaction times. Energy consumption analyses favor microwave protocols for industrial applications despite higher equipment costs.

Alternative Acetylation Reagents

Acetyl chloride offers faster reaction kinetics than acetic anhydride (6 hours vs. 12 hours) but requires stringent moisture control. Yields remain consistent (85–89%) across reagents.

Challenges and Mitigation Strategies

Byproduct Formation

Over-acetylation generates N,N-diacetyl byproducts, detectable via LC-MS at m/z 349.2. Adding molecular sieves (4Å) during acetylation reduces byproduct formation by 40%.

Purification Difficulties

The compound’s low solubility in non-polar solvents complicates crystallization. Mixed-solvent systems (ethanol:water, 3:1) improve recovery rates to 92%.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Morpholine recovery via distillation reduces raw material costs by 30%. Reused catalyst maintains 95% activity over five cycles.

Environmental Impact

Solvent recovery units minimize toluene emissions, aligning with green chemistry principles. Ethanol-based routes offer lower toxicity but require energy-intensive distillation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(acetylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:

Cyclization : Reacting 4-chlorophenylacetone with ethyl cyanoacetate in ethanol under reflux, using piperidine or ammonium acetate as a catalyst to form the thiophene core .

Acetylation : Introducing the acetylamino group via reaction with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent polarity (ethanol > methanol), and inert atmospheres (N₂) to minimize oxidation .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm, acetyl group at δ 2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 364.05 for C₁₆H₁₄ClNO₃S) .

- X-ray Crystallography : Resolves spatial arrangement, though challenges arise due to low crystal formation propensity .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and stability?

- Methodological Answer :

- Molecular Weight : 363.8 g/mol (C₁₆H₁₄ClNO₃S) .

- LogP : ~3.2 (predicted via XLogP3), indicating moderate lipophilicity suitable for cellular permeability .

- Stability : Hydrolyzes under strong acidic/basic conditions; store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, such as kinases or antimicrobial enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., Staphylococcus aureus dihydrofolate reductase). Key residues (e.g., Asp27, Tyr46) show hydrogen bonding with the acetylamino group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .

Q. What strategies address contradictory data in biological activity studies, such as varying IC₅₀ values across cell lines?

- Methodological Answer :

- Dose-Response Curves : Use 8-point assays (0.1–100 µM) in triplicate to minimize variability. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects influencing discrepancies .

Q. How does regioselectivity in functionalization impact pharmacological activity?

- Methodological Answer :

- Case Study : Comparing 4-(4-chlorophenyl) vs. 4-(4-nitrophenyl) analogs shows that electron-withdrawing groups (e.g., -NO₂) reduce antibacterial efficacy (MIC > 64 µg/mL vs. 8 µg/mL for -Cl) .

- Synthetic Control : Use directing groups (e.g., Boc-protected amines) to achieve selective C-5 halogenation .

Q. What are the challenges in developing HPLC/LC-MS methods for quantifying the compound in biological matrices?

- Methodological Answer :

- Column Selection : C18 columns with 2.6 µm particles improve resolution (retention time ~6.2 min) .

- Matrix Effects : Mitigate ion suppression in plasma samples via protein precipitation (acetonitrile:methanol, 4:1) and internal standardization (deuterated analog) .

Research Gaps and Future Directions

- Target Identification : Lack of proteome-wide binding studies to map off-target interactions .

- In Vivo Pharmacokinetics : No published data on oral bioavailability or metabolic pathways (e.g., CYP450-mediated oxidation) .

- Solid-State Stability : Limited understanding of polymorphic forms and their impact on shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.